molecular formula C17H18N2O4 B1608953 4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester CAS No. 675602-57-0

4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester

Cat. No. B1608953
M. Wt: 314.34 g/mol
InChI Key: YRANSWQWROMHIE-UHFFFAOYSA-N
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Description

“4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester” is a chemical compound with the molecular formula C15H14N2O4 . It is also known by other names such as “Methyl 4-(benzylamino)-3-nitrobenzoate” and "4-Benzylamino-3-nitro-benzoic acid methyl ester" .


Synthesis Analysis

The synthesis of this compound can be achieved through a simple Fischer esterification reaction . This process involves a one-pot reaction that can be completed within 30 minutes to 16 hours, with 1 hour producing a workable yield .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a methyl ester group (-COOCH3) attached to it. Additionally, it has a benzylamino group (-NHCH2C6H5) attached to the benzene ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the nitro group and the ester group. For instance, the nitro group can be reduced to an amino group, and the ester group can undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 453.3±40.0 °C at 760 mmHg, and a flash point of 228.0±27.3 °C . It also has a molar refractivity of 78.7±0.3 cm3, and a polar surface area of 84 Å2 .

Scientific Research Applications

Synthesis and Industrial Applications

4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester is a compound that has been explored in various fields of scientific research, particularly in the synthesis of pharmaceutical intermediates and materials science. One notable study focuses on the industrial synthesis of related compounds through a series of reactions, including esterification, catalytic hydrogenation, condensation, nitration, and refinement, to produce pharmaceutical intermediates (Qiu Zhi-qiang, 2007). This process highlights the compound's utility in creating valuable intermediates for further drug development and industrial applications.

Polymer Science and Liquid Crystals

In polymer science, research has been conducted on the polycondensation of related esters to extend the synthesis of well-defined condensation polymers. A study by Sugi et al. (2005) investigated the polycondensation of m-(octylamino)benzoic acid esters, aiming to produce polymers with low polydispersities, indicating potential applications in creating novel polymeric materials (Ryuji Sugi et al., 2005). Furthermore, compounds such as 4-(arylideneamino)phenyl-4″-alkoxy benzoates have been synthesized and studied for their mesophase formation and stability, offering insights into the development of liquid crystal materials with tailored properties (M. Hagar et al., 2019).

properties

IUPAC Name

methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRANSWQWROMHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374909
Record name Methyl 4-({[(4-methylphenyl)methyl]amino}methyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester

CAS RN

675602-57-0
Record name Methyl 4-[[[(4-methylphenyl)methyl]amino]methyl]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-({[(4-methylphenyl)methyl]amino}methyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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